molecular formula C22H19N5O2 B2399573 5-(2-methyl-5-phenylpyrazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2034264-08-7

5-(2-methyl-5-phenylpyrazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2399573
CAS No.: 2034264-08-7
M. Wt: 385.427
InChI Key: OGHMVRWITUXIEB-UHFFFAOYSA-N
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Description

2-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one is a complex organic compound that features a pyrazole ring fused with a dipyridopyrimidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring through the condensation of an amino compound with a ketone.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

2-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and dipyridopyrimidinone structure allow it to bind to active sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one is unique due to its fused ring structure, which imparts distinct chemical and biological properties

Biological Activity

The compound 5-(2-methyl-5-phenylpyrazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic molecule with potential biological activities that have garnered interest in pharmacological research. This article aims to summarize the biological activity of this compound based on available literature, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of triazole derivatives and features a unique bicyclic structure that contributes to its biological activity. Its molecular formula is C18H18N6OC_{18}H_{18}N_6O with a molecular weight of approximately 342.38 g/mol.

Research indicates that this compound exhibits several mechanisms of action:

  • Antimicrobial Activity : The compound has shown promising antimicrobial properties against various bacterial strains. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in clinical settings .
  • Anti-inflammatory Effects : The inhibition of prostaglandin production is a notable mechanism through which this compound may exert anti-inflammatory effects. Prostaglandins are mediators of inflammation, and compounds that inhibit their synthesis can be beneficial in treating inflammatory diseases .
  • Anticancer Properties : Preliminary studies suggest that the compound may possess anticancer activity by inducing apoptosis in cancer cells. This effect is likely mediated through the modulation of signaling pathways involved in cell survival and proliferation.

Case Studies

Several studies have explored the biological activity of related pyrazole derivatives, providing insights into the potential applications of this compound:

  • Study on Antimicrobial Effects : A recent investigation into novel pyrazole derivatives demonstrated significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The study reported minimum inhibitory concentrations (MICs) that indicate effective antibacterial properties .
  • Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of pyrazole derivatives revealed that these compounds could significantly reduce inflammation markers in vitro and in vivo models, supporting their use in treating inflammatory conditions .

Data Table: Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive/negative bacteria
Anti-inflammatoryInhibition of prostaglandin synthesis
AnticancerInduction of apoptosis in cancer cellsPreliminary studies

Properties

IUPAC Name

5-(2-methyl-5-phenylpyrazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2/c1-25-19(13-18(24-25)15-7-3-2-4-8-15)22(29)26-12-10-17-16(14-26)21(28)27-11-6-5-9-20(27)23-17/h2-9,11,13H,10,12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHMVRWITUXIEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC4=C(C3)C(=O)N5C=CC=CC5=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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